molecular formula C11H13FO3 B8611880 Ethyl 2-ethoxy-4-fluorobenzoate

Ethyl 2-ethoxy-4-fluorobenzoate

Cat. No. B8611880
M. Wt: 212.22 g/mol
InChI Key: BXPGPEKCYSSETC-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

A 5M solution of sodium hydroxide (6.5 mL; 32.5 mmol; 3 eq.) was added to a solution of 2-ethoxy-4-fluoro-benzoic acid ethyl ester (2.3 g; 10.8 mmol; 1 eq.) in EtOH (46 mL) and the resulting mixture was stirred at 40° C. for 18 hours then concentrated in vacuo. The residue was taken up in water and the pH made acidic with 5M HCl. The precipitate was filtered off, washed with water and dried to afford the title compound (1.8 g, 90%) as a white solid. 1H NMR (DMSO-d6) δ 12.56 (s, 1H), 7.71 (dd, J=7.0, 8.6 Hz, 1H), 7.01 (dd, J=2.4, 11.7 Hz, 1H), 6.80 (dt, J=2.4, 8.5 Hz, 1H), 4.09 (q, J=7.0 Hz, 2H), 1.32 (t, J=7.0 Hz, 3H). HPLC (max plot) 99.3%; Rt 2.71 min. UPLC/MS: (MS+) 185.2 ([M+H]+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:17])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:8]=1[O:14][CH2:15][CH3:16])C>CCO>[CH2:15]([O:14][C:8]1[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=1[C:6]([OH:17])=[O:5])[CH3:16] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)F)OCC)=O
Name
Quantity
46 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 40° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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